Chiral HPLC Retention Time Differentiation from Ezetimibe API
On a Chiral CD-Ph column under reverse-phase setpoint 3 conditions, the experimental retention time (Rt) of benzylated ezetimibe (the target compound) was 35.34 min (after development) and 35.38–35.48 min (2-year repeatability), whereas the ezetimibe API peak eluted at 25.20–26.09 min [1]. This represents an Rt difference of approximately 10 min, with a critical resolution (Rs,crit) between RRS ezetimibe and ezetimibe API of 1.63 ± 0.06 across 20 injections [2]. In contrast, the structurally related TBDMS ketone impurity elutes at 34.27–34.68 min and desfluoro ezetimibe elutes at 22.2–22.8 min . This chromatographic profile demonstrates that the benzyl-protected side chain confers significantly longer retention compared to unprotected or des-fluoro analogs [3].
| Evidence Dimension | Chiral HPLC retention time (min) on Chiral CD-Ph column |
|---|---|
| Target Compound Data | 35.34 min (after development); 35.38–35.48 min (2-year repeatability) |
| Comparator Or Baseline | Ezetimibe API: 25.20–26.09 min; Desfluoro ezetimibe: 22.2–22.8 min; TBDMS ketone: 34.27–34.68 min |
| Quantified Difference | ΔRt ≈ 10 min vs ezetimibe API; ΔRt ≈ 1 min vs TBDMS ketone |
| Conditions | Chiral CD-Ph column, reverse-phase mode, setpoint 3, UV detection |
Why This Matters
The 10-minute retention time separation from the parent API enables unambiguous identification and quantification of this specific benzyl impurity in ezetimibe drug substance, a prerequisite for accurate impurity profiling and regulatory compliance.
- [1] Table 4. Retention Time Data for Ezetimibe and Impurities on Chiral CD-Ph Column. Int. J. Mol. Sci. 2023, 24, 16097. View Source
- [2] Luo, L.; et al. The Applicability of Chromatographic Retention Modeling on Chiral Stationary Phases in Reverse-Phase Mode. Int. J. Mol. Sci. 2023, 24, 16097. View Source
- [3] Int. J. Mol. Sci. 2023, 24, 16097. Section 3.2: Chromatographic separation behavior of CSPs. View Source
